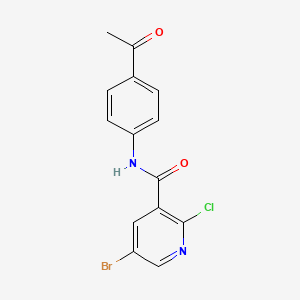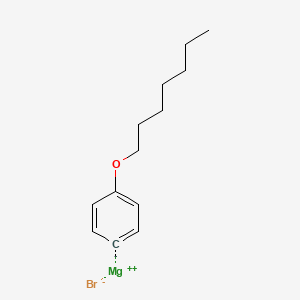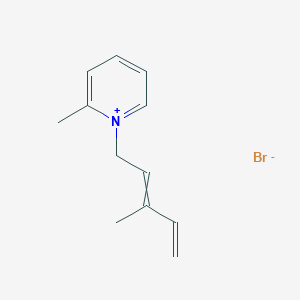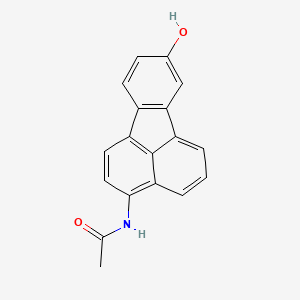![molecular formula C29H60O8 B12560639 Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol CAS No. 173177-06-5](/img/structure/B12560639.png)
Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol is a complex organic compound with a long chain of ethoxy groups and a terminal acetic acid group. This compound is notable for its unique structure, which combines the properties of acetic acid with a long hydrophobic tail, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol typically involves multiple steps:
Starting Material: The synthesis begins with 14-methylpentadecanol, which is reacted with propylene oxide to form 14-methylpentadecoxypropanol.
Ethoxylation: The intermediate is then subjected to ethoxylation, where it reacts with ethylene oxide in the presence of a catalyst to add ethoxy groups sequentially.
Acetylation: The final step involves acetylation, where the terminal hydroxyl group is reacted with acetic anhydride to form the acetic acid ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for controlled addition of ethylene oxide.
Catalysts: Employing specific catalysts to ensure high yield and purity.
Purification: Utilizing distillation and crystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the terminal acetic acid group.
Reduction: Reduction reactions can target the ethoxy groups, leading to the formation of shorter chain alcohols.
Substitution: The compound can participate in substitution reactions, especially at the acetic acid group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Lithium aluminum hydride for reduction.
Substitution Reagents: Acyl chlorides or alkyl halides for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of shorter chain alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the formulation of biological assays and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, detergents, and lubricants.
Mechanism of Action
The compound exerts its effects through its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property makes it effective in:
Solubilizing Hydrophobic Compounds: Enhancing the solubility of hydrophobic molecules in aqueous solutions.
Emulsification: Stabilizing emulsions by reducing surface tension.
Drug Delivery: Facilitating the transport of drugs across biological membranes.
Comparison with Similar Compounds
Similar Compounds
Polyethylene Glycol (PEG): Similar in its ethoxy chain structure but lacks the hydrophobic tail.
Polysorbates: Used as emulsifiers but have different structural properties.
Cetyl Alcohol: Similar hydrophobic tail but lacks the ethoxy chain and acetic acid group.
Uniqueness
Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol is unique due to its combination of a long hydrophobic tail and multiple ethoxy groups, providing both hydrophobic and hydrophilic properties. This dual nature makes it particularly versatile in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
173177-06-5 |
|---|---|
Molecular Formula |
C29H60O8 |
Molecular Weight |
536.8 g/mol |
IUPAC Name |
acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C27H56O6.C2H4O2/c1-26(2)15-13-11-9-7-5-4-6-8-10-12-14-17-33-27(3)25-32-24-23-31-22-21-30-20-19-29-18-16-28;1-2(3)4/h26-28H,4-25H2,1-3H3;1H3,(H,3,4) |
InChI Key |
WRTWUVCAKYRKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCOC(C)COCCOCCOCCOCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


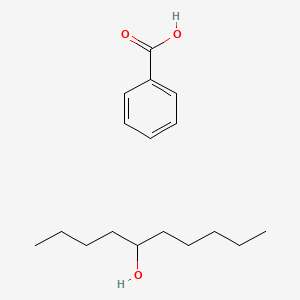
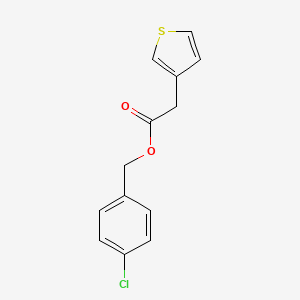

![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
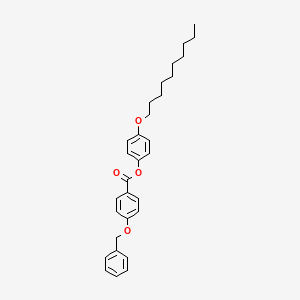
![Chloro(dimethyl){4-[(propan-2-yl)oxy]phenyl}silane](/img/structure/B12560602.png)
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)
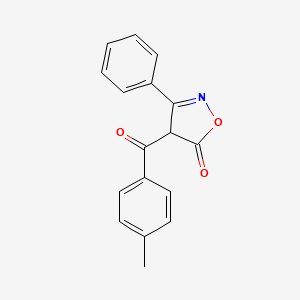
![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)
![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)
